molecular formula C15H16N4O2 B2434779 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide CAS No. 2034468-34-1

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B2434779
CAS No.: 2034468-34-1
M. Wt: 284.319
InChI Key: CXEMHUBZHAKUDV-UHFFFAOYSA-N
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Description

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide is a useful research compound. Its molecular formula is C15H16N4O2 and its molecular weight is 284.319. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Novel Heterocyclic Compounds : This compound has been utilized in the synthesis of new classes of heterocyclic compounds. For instance, Ibrahim and Behbehani (2014) demonstrated the synthesis of a novel class of pyridazin-3-one derivatives using a reaction between 3-oxo-2-arylhydrazonopropanals and active methylene compounds (Ibrahim & Behbehani, 2014).

  • Pharmaceutical Applications : In the pharmaceutical field, compounds similar to 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide have been explored for various medicinal properties. A study by Habernickel (2002) discusses the synthesis and activity of related pyridazino(4,5-b)indole-1-acetamide compounds with applications in cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic treatments (Habernickel, 2002).

  • Antimicrobial Agents : Research by Hossan et al. (2012) explored the synthesis of pyridine derivatives, including pyrimidinones and oxazinones, as antimicrobial agents, starting from citrazinic acid (Hossan et al., 2012).

  • Catalytic Applications : The synthesis of diastereomerically pure pyrrolidin-2-ones, as demonstrated by Galeazzi et al. (1996), involves intramolecular cyclisation of N-(2-alken-1-yl)amides mediated by Mn(III), which can be relevant for catalytic applications in organic synthesis (Galeazzi, Mobbili, & Orena, 1996).

  • In Vitro Metabolism and Pharmacokinetics : The compound's metabolism and pharmacokinetics have been studied to understand its interaction in biological systems. Lin et al. (2005) investigated the in vitro metabolism of a thrombin inhibitor related to this compound, highlighting the importance of understanding the metabolic pathways for such chemicals (Lin et al., 2005).

  • Environmental Impact of Nootropic Drugs : Woźniak-Karczewska et al. (2017) studied the degradation of nootropic drugs like Piracetam, which is structurally similar to this compound, by isolated bacterial strains. This research is significant in assessing the environmental impact of such drugs (Woźniak-Karczewska et al., 2017).

Properties

IUPAC Name

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c20-14(17-9-11-5-7-16-8-6-11)10-19-15(21)4-3-13(18-19)12-1-2-12/h3-8,12H,1-2,9-10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEMHUBZHAKUDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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